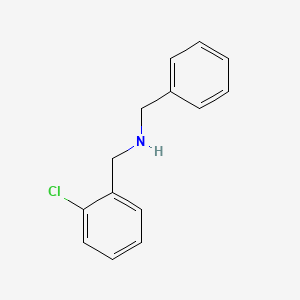
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline is a chemically modified aniline derivative. Aniline derivatives are known for their diverse applications, including their use in the synthesis of dyes, drugs, and polymers. The presence of a trifluoromethyl group in such compounds often imparts unique physical and chemical properties, which can be beneficial in various industrial and pharmaceutical applications .
Synthesis Analysis
The synthesis of related chloro- and trifluoromethyl-substituted anilines typically involves multi-step chemical reactions. For instance, a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline describes a process starting from 3,4-dichloronitrobenzene, followed by high-pressure hydrolysis and reduction, and finally an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, achieving an overall yield of 72.0% . This example demonstrates the complexity and the potential environmental considerations in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of chloro- and trifluoromethyl-substituted anilines is characterized by the presence of electron-withdrawing groups, such as the trifluoromethyl group, which can significantly affect the molecule's electronic properties. A conformational study of a related compound, (\delta^6)-(4-(trifluoromethoxy)aniline)tricarbonylchromium, revealed that the trifluoromethoxy group is nearly perpendicular to the arene ring, indicating the potential steric and electronic influences of such substituents on the overall molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives can be influenced by the substituents attached to the aromatic ring. For example, the presence of a trifluoromethyl group can enhance the stability of certain liquid crystalline phases, as seen in the derivatives of 4-octyloxy-N-(benzylidene) aniline . Additionally, the biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into various modified anilines, including 3-chloro-4-hydroxyaniline, suggests that such compounds can undergo complex metabolic pathways, which may involve intramolecular hydroxylation-induced chlorine migration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline and its analogs are influenced by their molecular structure. The trifluoromethyl group's strong electron-withdrawing nature can affect the molecule's dipole moment and phase transition entropies, as observed in the liquid crystalline properties of related compounds . Vibrational spectroscopy studies, including FT-IR and FT-Raman, provide insights into the functional groups present and the influence of substituents like chlorine on the vibrational wavenumbers . Theoretical computations, such as density functional theory (DFT), further aid in understanding the molecular orbital calculations, chemical reactivity, and thermodynamic parameters of these molecules .
Scientific Research Applications
Vibrational Analysis and Nonlinear Optical Materials
4-Chloro-3-(trifluoromethyl)aniline, a variant of 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial for understanding the electronic structure and the effects of substituent positions on the molecular structure. Such analyses have revealed that these compounds have potential applications in nonlinear optical (NLO) materials due to their unique electronic properties, hyperconjugation interactions, and molecular electrostatic potential (MEP) surface analysis (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Synthesis and Application in Solar Cells
The synthesis of novel polymers based on derivatives of aniline, including those with structural similarities to 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline, has been a significant area of research. These polymers, when combined with materials like graphene, have shown increased conductivity and porosity, making them efficient as counter electrodes in the fabrication of dye-sensitized solar cells. Such applications highlight the importance of these materials in renewable energy technologies (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Liquid Crystal Research
Compounds structurally related to 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline have been synthesized and analyzed for their liquid crystalline properties. Studies on derivatives such as 4-octyloxy-N-(4-substituted benzylidene) aniline have demonstrated the formation of stable smectic and nematic phases, key for liquid crystal displays and other electro-optical devices. The effects of different substituent groups on the properties of these liquid crystals have been a focal point of research (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Electrochemical Studies and Polymer Synthesis
The electrochemical synthesis of polymers based on aniline derivatives has been explored, with applications in fields like electrochromic materials. These studies involve examining the electrochemical properties and the potential for such compounds to be used in advanced materials with specific optical or electrical properties (Li, Liu, Ju, Zhang, & Zhao, 2017).
Dendrimers Incorporating Aniline Derivatives
Research into the design and synthesis of novel dendrimers that incorporate aniline derivatives, such as 4-(n-Octyloxy)aniline, has opened up avenues in materials science. These dendrimers, used in the creation of organic materials with unique properties, demonstrate the versatility of aniline derivatives in synthesizing complex molecular architectures (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).
properties
IUPAC Name |
4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIVFIRDFAJXDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352410 |
Source


|
| Record name | 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline | |
CAS RN |
57688-17-2 |
Source


|
| Record name | 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

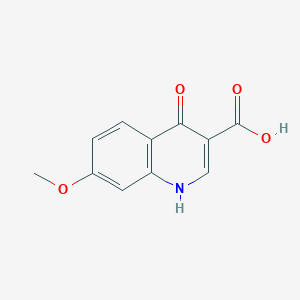
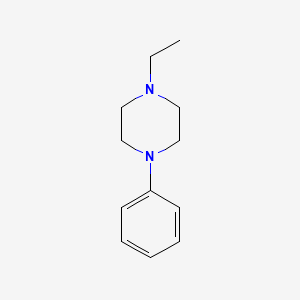
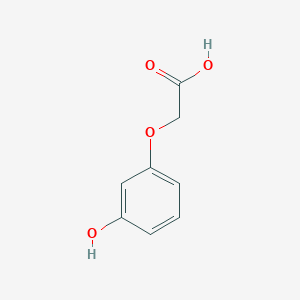
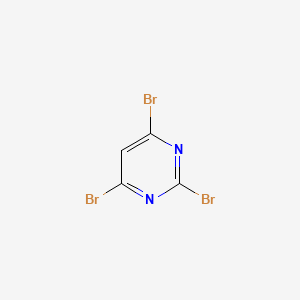
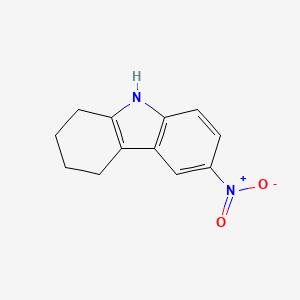
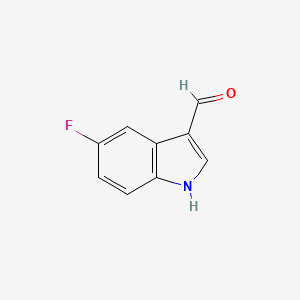
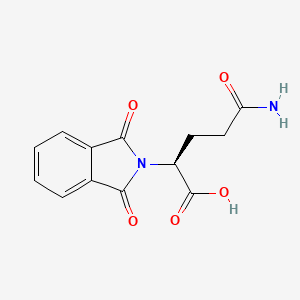
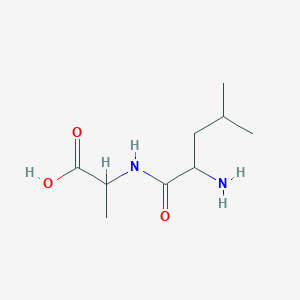
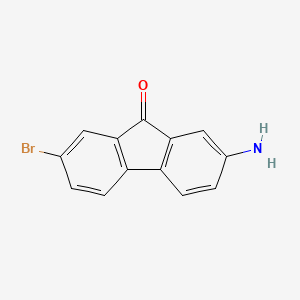
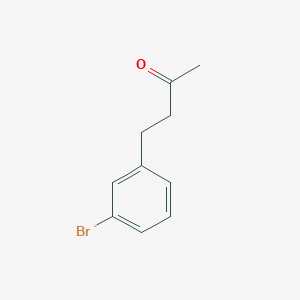
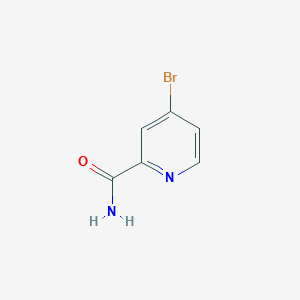
![2-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331221.png)
![3-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1331222.png)
